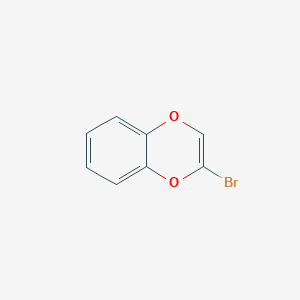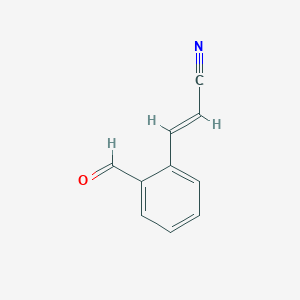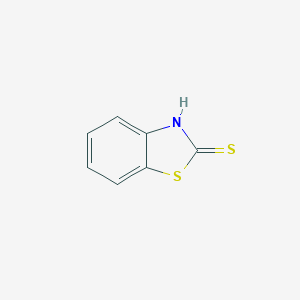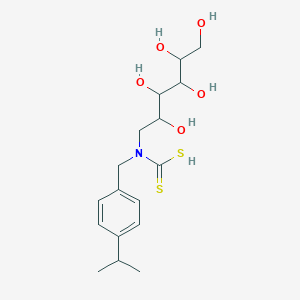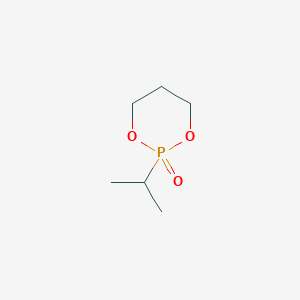
(1-Methylethyl)-1,3,2-dioxaphosphorinane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylethyl)-1,3,2-dioxaphosphorinane 2-oxide, commonly known as MDO or Etidronate, is an organic compound that belongs to the family of bisphosphonates. It is a white crystalline powder that is soluble in water and has a molecular formula of C2H8O7P2. MDO has been extensively studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicine.
Wirkmechanismus
MDO works by binding to hydroxyapatite crystals in bone tissue. This binding inhibits the activity of osteoclasts, which are cells responsible for bone resorption. By inhibiting osteoclast activity, MDO can help to prevent bone loss and promote bone growth. Additionally, MDO has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
MDO has a range of biochemical and physiological effects. In bone tissue, MDO has been shown to increase bone density and strength, making it an effective treatment for osteoporosis. MDO has also been shown to reduce the risk of bone fractures in patients with osteoporosis. In cancer cells, MDO has been shown to induce apoptosis, leading to the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MDO in lab experiments is its ability to inhibit bone resorption. This makes it a useful tool for studying bone growth and development. Additionally, MDO has been shown to have potential anticancer properties, making it a promising candidate for cancer research. However, MDO also has some limitations in lab experiments. It can be difficult to determine the optimal dosage for MDO, and it may have side effects that could affect the accuracy of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving MDO. One area of interest is its potential use in the treatment of osteoporosis. Further research is needed to determine the optimal dosage and treatment regimen for MDO in osteoporosis patients. Additionally, MDO's potential anticancer properties make it a promising candidate for cancer treatment. Future research could focus on developing MDO-based therapies for different types of cancer. Finally, MDO's ability to inhibit bone resorption could also make it a useful tool for studying bone growth and development in animal models.
Conclusion
(1-Methylethyl)-1,3,2-dioxaphosphorinane 2-oxide, or MDO, is an organic compound that has been extensively studied for its potential applications in various scientific research fields. Its ability to inhibit bone resorption and induce apoptosis in cancer cells make it a promising candidate for the treatment of osteoporosis and cancer. Further research is needed to determine the optimal dosage and treatment regimen for MDO in different applications.
Synthesemethoden
MDO is synthesized through the reaction between phosphorus trichloride and ethylene glycol in the presence of triethylamine. The resulting product is then oxidized with hydrogen peroxide to form MDO. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
MDO has been widely used in scientific research due to its unique properties. One of the most significant applications of MDO is its ability to inhibit bone resorption. As a result, it has been extensively studied for its potential use in the treatment of osteoporosis and other bone-related diseases. MDO has also been shown to have potential anticancer properties, making it a promising candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
118792-92-0 |
|---|---|
Produktname |
(1-Methylethyl)-1,3,2-dioxaphosphorinane 2-oxide |
Molekularformel |
C6H13O3P |
Molekulargewicht |
164.14 g/mol |
IUPAC-Name |
2-propan-2-yl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C6H13O3P/c1-6(2)10(7)8-4-3-5-9-10/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
NQXBDGRDRMYYLA-UHFFFAOYSA-N |
SMILES |
CC(C)P1(=O)OCCCO1 |
Kanonische SMILES |
CC(C)P1(=O)OCCCO1 |
Synonyme |
1,3,2-Dioxaphosphorinane,2-(1-methylethyl)-,2-oxide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



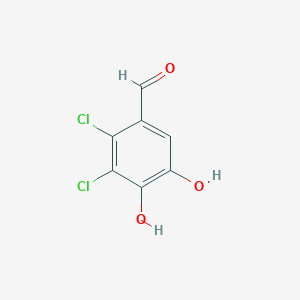
![[(4-Chlorobenzyl)sulfonyl]acetic acid](/img/structure/B37656.png)
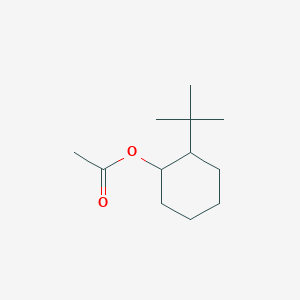
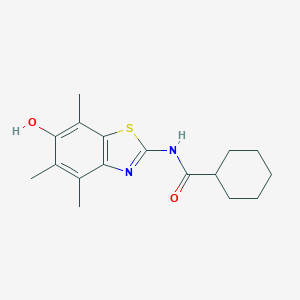
![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)
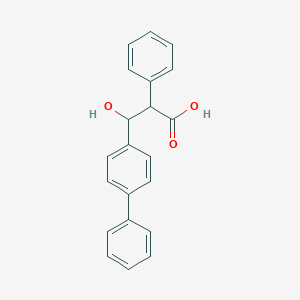
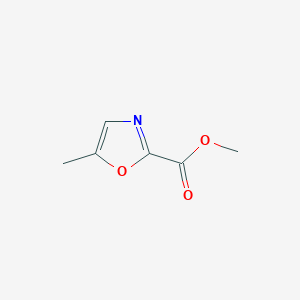
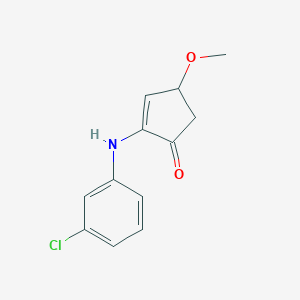
![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)
